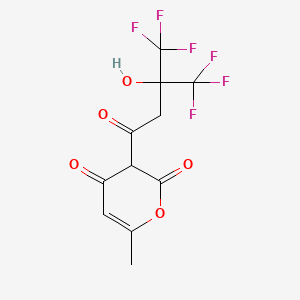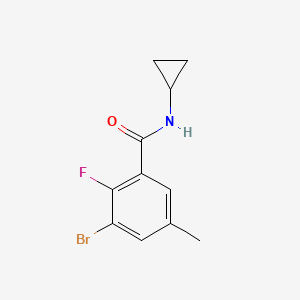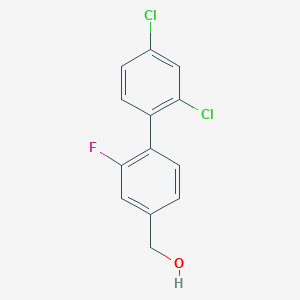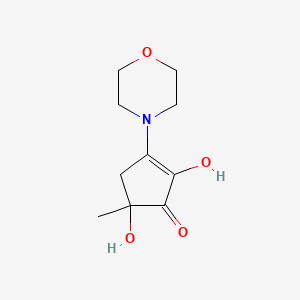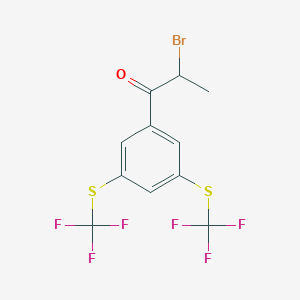
1-(3,5-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethylthio groups attached to a phenyl ring, along with a bromopropanone moiety
Méthodes De Préparation
The synthesis of 1-(3,5-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one typically involves multiple steps, starting with the preparation of the 3,5-bis(trifluoromethylthio)phenyl precursor. This precursor can be synthesized through the reaction of 3,5-dichlorophenyl with trifluoromethylthiolate under suitable conditions. The subsequent bromination of the resulting compound with bromine or a brominating agent yields the desired this compound .
Analyse Des Réactions Chimiques
1-(3,5-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Applications De Recherche Scientifique
1-(3,5-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and inhibition mechanisms.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-(3,5-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromopropanone moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Comparaison Avec Des Composés Similaires
1-(3,5-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one can be compared with other similar compounds, such as:
3,5-Bis(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl groups but lack the sulfur atoms, resulting in different chemical properties and reactivity.
Bromopropanone derivatives: These compounds contain the bromopropanone moiety but differ in the substituents on the phenyl ring, leading to variations in their biological activity and applications.
Propriétés
Formule moléculaire |
C11H7BrF6OS2 |
|---|---|
Poids moléculaire |
413.2 g/mol |
Nom IUPAC |
1-[3,5-bis(trifluoromethylsulfanyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6OS2/c1-5(12)9(19)6-2-7(20-10(13,14)15)4-8(3-6)21-11(16,17)18/h2-5H,1H3 |
Clé InChI |
PFFBHCJPDHRCMW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC(=CC(=C1)SC(F)(F)F)SC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


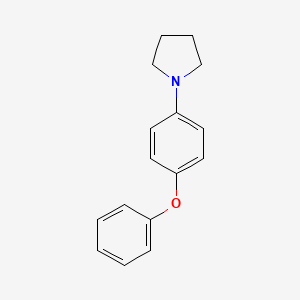
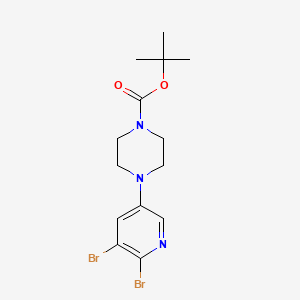
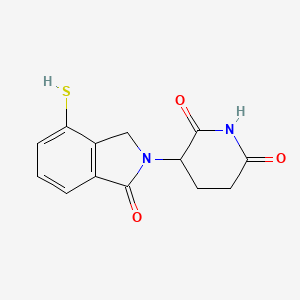
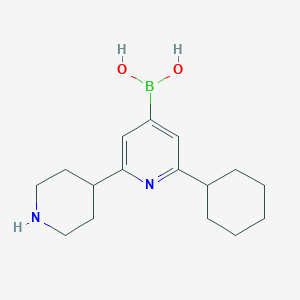
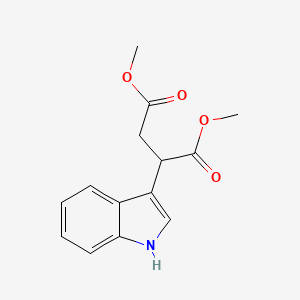
![(E)-3-(5-Trifluoromethoxy-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14071570.png)
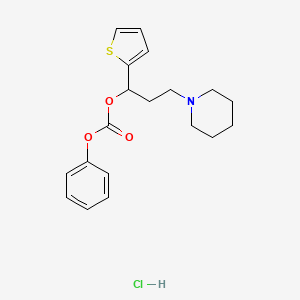
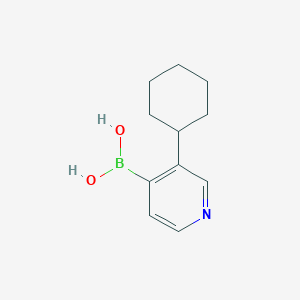
![2-[(4-Methoxyphenyl)sulfonylamino]pentanedioic acid](/img/structure/B14071577.png)
